2-(2-Methylpropoxy)aniline 2-(2-Methylpropoxy)aniline 2-(2-Methylpropoxy)aniline is a natural product found in Brevibacterium with data available.
Brand Name: Vulcanchem
CAS No.: 104065-95-4
VCID: VC20749796
InChI: InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3
SMILES: CC(C)COC1=CC=CC=C1N
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

2-(2-Methylpropoxy)aniline

CAS No.: 104065-95-4

Cat. No.: VC20749796

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpropoxy)aniline - 104065-95-4

CAS No. 104065-95-4
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 2-(2-methylpropoxy)aniline
Standard InChI InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3
Standard InChI Key YZVXNNKOFAIRIS-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=CC=C1N
Canonical SMILES CC(C)COC1=CC=CC=C1N

Chemical Identity and Structure

Molecular Composition and Structure

2-(2-Methylpropoxy)aniline has a molecular formula of C₁₀H₁₅NO, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural arrangement consists of an aniline core (benzenamine) with a 2-methylpropoxy substituent at the ortho position relative to the amino group .

The structural integrity of the compound is maintained by the aromatic character of the benzene ring, while the functional groups (amino and alkoxy) contribute to its chemical reactivity patterns. The 2-methylpropoxy group introduces steric effects that influence the compound's behavior in chemical reactions and its interactions with biological systems .

Chemical Identifiers and Nomenclature

This compound is uniquely identified through various chemical identifier systems used in the scientific community. The table below summarizes the key identifiers associated with 2-(2-Methylpropoxy)aniline:

Identifier TypeValue
Common Name2-(2-Methylpropoxy)aniline
Synonyms2-isobutoxyaniline, (2-isobutoxyphenyl)amine, 2-(2-methylpropoxy)benzenamine
Molecular FormulaC₁₀H₁₅NO
SMILESCC(C)COC1=CC=CC=C1N
InChIInChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3
InChIKeyYZVXNNKOFAIRIS-UHFFFAOYSA-N
European Community (EC) Number875-175-7
ChEBI IDCHEBI:227749
DSSTox Substance IDDTXSID90545950

The compound has multiple synonyms reflecting its structural features, with 2-isobutoxyaniline being one of the most commonly used alternative names in the scientific literature .

Physical and Chemical Properties

Structural Features and Bonding

The molecular structure of 2-(2-Methylpropoxy)aniline features an aromatic ring with two key functional groups: a primary amine (-NH₂) and an alkoxy group (-OCH₂CH(CH₃)₂). The amino group is a strong electron-donating group through resonance effects, while the alkoxy group also contributes electron density to the aromatic system. This combination of electron-donating groups influences the reactivity patterns of the aromatic ring, particularly favoring electrophilic substitution reactions .

The compound's structure allows for potential hydrogen bonding through the amino group, which can act as both a hydrogen bond donor and acceptor. This characteristic influences its solubility profile and interactions with biological macromolecules .

Predicted Physicochemical Properties

Based on its molecular structure, 2-(2-Methylpropoxy)aniline is expected to possess certain physical and chemical properties that determine its behavior in various environments. While experimental data on physical properties is limited in the available sources, predictive models suggest the following characteristics:

Mass Spectrometry Data

Mass spectrometry is a valuable analytical technique for the identification and characterization of organic compounds. For 2-(2-Methylpropoxy)aniline, predicted collision cross-section (CCS) values have been determined for various adduct forms, as shown in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]⁺166.12265136.2
[M+Na]⁺188.10459148.0
[M+NH₄]⁺183.14919145.0
[M+K]⁺204.07853141.8
[M-H]⁻164.10809139.1
[M+Na-2H]⁻186.09004143.0
[M]⁺165.11482138.6
[M]⁻165.11592138.6

These collision cross-section values represent the effective area for the interaction of the molecule with a buffer gas in ion mobility spectrometry, providing valuable information for analytical identification and characterization of the compound .

Hazard CodeDescriptionClassification Category
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)

These hazard classifications highlight the importance of preventing ingestion and skin contact when working with this compound .

Analytical Methods for Identification and Characterization

Spectroscopic Techniques

Various spectroscopic techniques can be employed for the identification and characterization of 2-(2-Methylpropoxy)aniline. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the hydrogen and carbon environments in the molecule

  • Infrared (IR) spectroscopy, useful for identifying the characteristic functional groups (amine, ether)

  • Mass spectrometry, which can confirm the molecular weight and fragmentation pattern

  • UV-Visible spectroscopy, which can provide information about the electronic transitions in the aromatic system

The combination of these techniques offers a comprehensive approach to confirming the identity and purity of 2-(2-Methylpropoxy)aniline samples .

Chromatographic Methods

Chromatographic techniques are valuable for the separation, purification, and analysis of 2-(2-Methylpropoxy)aniline. Potential methods include:

  • High-Performance Liquid Chromatography (HPLC), particularly useful for analyzing the purity of synthesized samples

  • Gas Chromatography (GC), suitable for volatile derivatives or analogs

  • Thin-Layer Chromatography (TLC), useful for rapid screening and monitoring of reactions involving the compound

These analytical methods provide crucial tools for ensuring the quality and identity of 2-(2-Methylpropoxy)aniline in research and manufacturing contexts .

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